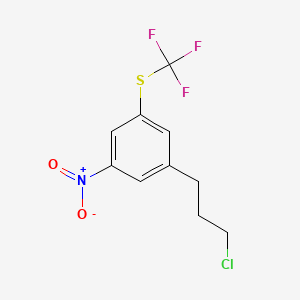

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18801257

Molecular Formula: C10H9ClF3NO2S

Molecular Weight: 299.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3NO2S |

|---|---|

| Molecular Weight | 299.70 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |

| Standard InChI Key | JVZFZCKFLFFBBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl |

Introduction

Molecular Properties

Structural Features

The benzene ring in 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is substituted at positions 3, 5, and 1 (assuming numbering starts at the nitro group). Key functional groups include:

-

Nitro group (-NO₂) at position 3: Electron-withdrawing, enhances reactivity toward nucleophilic substitution.

-

Trifluoromethylthio group (-SCF₃) at position 5: Contributes to lipophilicity and stability.

-

3-Chloropropyl group (-CH₂CH₂Cl) at position 1: Enables further functionalization via alkylation or elimination reactions .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉ClF₃NO₂S | |

| Molecular Weight | 299.70 g/mol | |

| CAS Number | 1804238-54-7 | |

| IUPAC Name | 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene |

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

-

Nitration: Introduction of the nitro group at position 3 via nitration of a substituted benzene derivative using nitric acid and sulfuric acid .

-

Thiolation: Incorporation of the trifluoromethylthio group (-SCF₃) through reactions with trifluoromethylthiolating agents (e.g., bis(trifluoromethyl)disulfide).

-

Alkylation: Attachment of the 3-chloropropyl group via nucleophilic substitution or coupling reactions (e.g., using Grignard reagents or palladium-catalyzed cross-couplings) .

Example Reaction Pathway:

-

Nitration: 1,3-Bis(trifluoromethyl)benzene → 3-nitro-1,3-bis(trifluoromethyl)benzene .

-

Thiolation: Replacement of one trifluoromethyl group with -SCF₃.

-

Alkylation: Introduction of the 3-chloropropyl group via SN2 reactions .

Key Reactivity

-

Nitro Group: Participates in reduction (e.g., to amine) or redox reactions, influencing biological activity .

-

Trifluoromethylthio Group: Enhances lipophilicity and metabolic stability, critical for bioavailability .

-

Chloropropyl Group: Reacts in eliminations (e.g., forming alkenes) or nucleophilic substitutions .

Applications

Comparative Analysis with Analogues

| Compound | Molecular Weight | Key Differences | Applications |

|---|---|---|---|

| 1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | 338.7 g/mol | Replaces nitro with trifluoromethoxy group | Pharmaceuticals, agrochemicals |

| 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethyl)benzene | ~272 g/mol | No thio group; lower molecular weight | Intermediates for nitroaromatics |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 243.00 g/mol | Bromo and fluoro substituents instead | Precursor in cross-coupling reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume